molecular formula C10H18N2O2 B2488004 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol CAS No. 1339371-79-7

1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol

Cat. No.: B2488004
CAS No.: 1339371-79-7
M. Wt: 198.266
InChI Key: ATRJFSLBWAWGOA-UHFFFAOYSA-N
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Description

1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant properties. However,

Scientific Research Applications

Reactivity and Synthesis in Organometallic Chemistry

Research has explored the reactivity of bis(pyrazol-1-yl)methanes, specifically those functionalized by 2-hydroxyphenyl and 2-methoxyphenyl, with metal complexes like W(CO)5THF. The reactions have led to the formation of complex structures through mechanisms like Csp3-N bond cleavage, forming compounds with potential applications in the field of organometallic chemistry (Ding et al., 2011).

Catalytic Activities

Tripodal pyrazolyl ligands, including compounds similar to the one inquired about, have been examined for their catalytic oxidative activities. The studies focus on the interactions between copper (II) salts and pyrazole ligands, influencing the oxidation reaction rates and exploring the compound's potential as catalysts in various chemical reactions (Kodadi et al., 2008).

Inhibitory and Cytotoxic Activities

The synthesized pyrazole-based heterocyclic compounds have shown inhibitory activities against various hyperactive enzymes and cytotoxic properties against tumor cell lines. These findings suggest potential applications in medicinal chemistry and drug design, particularly for selective enzyme inhibition and cancer therapy (Harit et al., 2012).

Molecular Structure and Hydrogen Bonding

Studies have also been conducted on the molecular structure and hydrogen bonding of derivatives of pyrazole compounds. This research provides insights into the complex hydrogen-bonded framework structures these compounds can form, contributing to the understanding of their chemical properties and potential applications in materials science and structural chemistry (Asma et al., 2018).

Metallomacrocyclic Complexes

New hybrid pyrazole ligands have been synthesized and used to form metallomacrocyclic palladium(II) complexes. These complexes have been characterized and studied using diffusion NMR, suggesting potential applications in the field of inorganic chemistry, particularly in the study of metal-organic frameworks and their properties (Guerrero et al., 2008).

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7-10(9(3)13)8(2)12(11-7)5-6-14-4/h9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRJFSLBWAWGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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